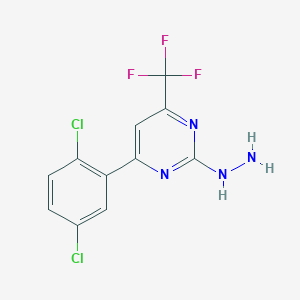
5-Bromo-3-ethoxy-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, ethoxy, and iodine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-ethoxy-2-iodopyridine using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The iodination step can be achieved using iodine and a suitable oxidizing agent like sodium periodate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
5-Bromo-3-ethoxy-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or organozinc reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-3-ethoxy-2-iodopyridine .
科学的研究の応用
5-Bromo-3-ethoxy-2-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. The ethoxy group may influence the compound’s solubility and pharmacokinetic properties .
類似化合物との比較
Similar Compounds
5-Bromo-2-ethoxy-3-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridine: Another closely related compound with distinct reactivity due to the different positions of the substituents.
Uniqueness
5-Bromo-3-ethoxy-2-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethoxy, and iodine groups allows for versatile functionalization and application in various fields, making it a valuable compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C7H7BrINO |
|---|---|
分子量 |
327.94 g/mol |
IUPAC名 |
5-bromo-3-ethoxy-2-iodopyridine |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
InChIキー |
VWGKVTNZWUWZKS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=CC(=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


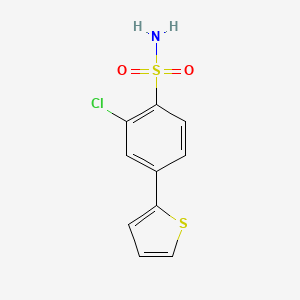
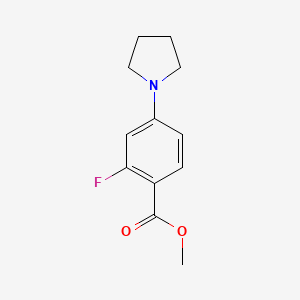
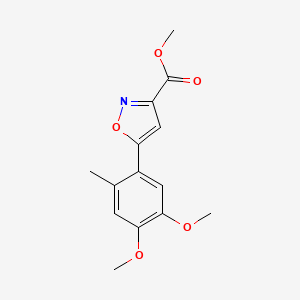

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
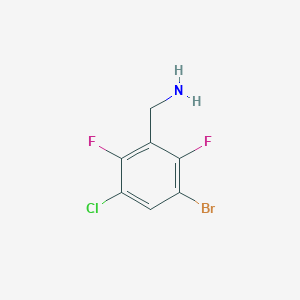

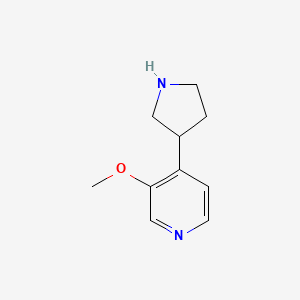
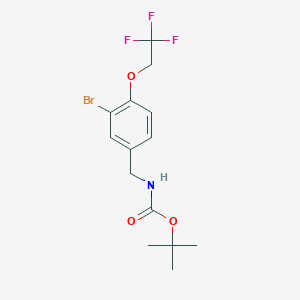
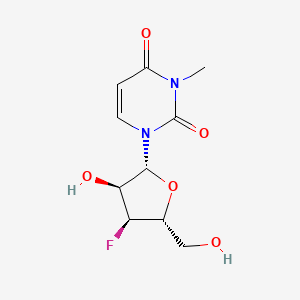

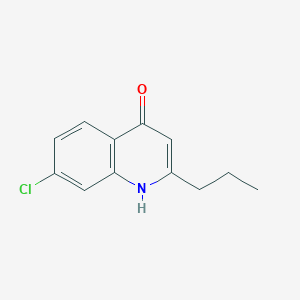
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
